molecular formula C22H25N5OS B12837450 N-(3-Cyano-4,5-dimethylthiophen-2-yl)-2-(((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide

N-(3-Cyano-4,5-dimethylthiophen-2-yl)-2-(((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide

Cat. No.: B12837450
M. Wt: 407.5 g/mol
InChI Key: BIDIHNVBVFCREC-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5-dimethylthiophen-2-yl)-2-(((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-4,5-dimethylthiophen-2-yl)-2-(((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide typically involves multi-step organic reactions. The starting materials may include 3-cyano-4,5-dimethylthiophene, 3,5-dimethyl-1-phenyl-1H-pyrazole, and appropriate acetamide derivatives. Common synthetic routes may involve:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Formation of the pyrazole ring: This can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.

    Coupling reactions: The thiophene and pyrazole rings can be coupled using various reagents and catalysts to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-4,5-dimethylthiophen-2-yl)-2-(((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene or pyrazole rings.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the thiophene or pyrazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, N-(3-Cyano-4,5-dimethylthiophen-2-yl)-2-(((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Cyano-4,5-dimethylthiophen-2-yl)-2-(((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiophene or pyrazole derivatives with comparable structures. Examples include:

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

Uniqueness

The uniqueness of N-(3-Cyano-4,5-dimethylthiophen-2-yl)-2-(((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C22H25N5OS

Molecular Weight

407.5 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl-methylamino]acetamide

InChI

InChI=1S/C22H25N5OS/c1-14-17(4)29-22(19(14)11-23)24-21(28)13-26(5)12-20-15(2)25-27(16(20)3)18-9-7-6-8-10-18/h6-10H,12-13H2,1-5H3,(H,24,28)

InChI Key

BIDIHNVBVFCREC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CN(C)CC2=C(N(N=C2C)C3=CC=CC=C3)C)C

Origin of Product

United States

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